molecular formula C14H9Cl2F2N3 B4345906 5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4345906
M. Wt: 328.1 g/mol
InChI Key: OAXKRGCEGWKPFQ-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The presence of dichlorophenyl and difluoromethyl groups further enhances its chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the heterocyclic core. The reaction conditions often include the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance productivity and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the combination of dichlorophenyl and difluoromethyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2N3/c1-7-4-13-19-11(6-12(14(17)18)21(13)20-7)8-2-3-9(15)10(16)5-8/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXKRGCEGWKPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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